({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid
Description
Properties
IUPAC Name |
2-[2-(1H-indole-2-carbonylamino)ethylamino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(14-5-6-15-12(18)13(19)20)10-7-8-3-1-2-4-9(8)16-10/h1-4,7,16H,5-6H2,(H,14,17)(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKUBOASOJTEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, a multi-step synthesis might be required, starting with the formation of the indole ring followed by subsequent functionalization to introduce the amino and oxo groups.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic substitution reactions on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Medicinal Chemistry
The indole structure is prevalent in many pharmaceuticals, particularly in the development of anticancer agents. Research has indicated that derivatives of indole exhibit significant antitumor activity. For instance, similar compounds have shown effectiveness against solid tumors such as colorectal and lung cancers .
Case Study : A study on 2-(1H-indol-3-yl)-2-oxo-acetamides demonstrated their potential as antitumor agents, suggesting that ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid could be explored for similar therapeutic effects .
Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The unique structure of this compound positions it as a candidate for further biological evaluation.
Potential Applications :
- Antimicrobial Agents : Preliminary studies suggest that compounds with indole structures possess antimicrobial properties, warranting further exploration of this compound in this area.
- Antiviral Research : Given the structural similarities to other bioactive compounds, this compound may also be investigated for antiviral applications.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to act as an intermediate can facilitate the development of novel compounds with enhanced biological activities or new materials .
Material Science
The compound can be utilized in the development of new materials, including polymers and coatings that require specific functional groups for enhanced properties .
Dyes and Pigments
Due to its structural characteristics, it may also serve as a precursor in the synthesis of dyes and pigments used in various industrial applications .
Mechanism of Action
The mechanism of action of ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Features :
- The indole-2-carboxamide moiety provides a planar aromatic system capable of π-π stacking and hydrophobic interactions.
- The ethylamino linker introduces flexibility, enabling optimal positioning of the oxoacetic acid group for hydrogen bonding or metal coordination.
- The oxoacetic acid group enhances solubility and may participate in enzymatic interactions via its carboxylate functionality.
Synthesis :
The compound is synthesized through a multi-step process involving:
Indole-2-carboxylic acid activation (e.g., via chlorination or coupling reagents).
Amide bond formation with ethylenediamine derivatives.
Oxoacetic acid conjugation through hydrazine or carbodiimide-mediated coupling .
Applications :
Analogous compounds (e.g., N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides ) exhibit antimicrobial activity against Gram-positive bacteria and fungi, with MIC values ranging from 8–64 µg/mL .
Table 1: Structural and Functional Comparison
Key Findings:
Positional Isomerism (Indole-2-yl vs. Indole-3-yl) :
- Indole-2-yl derivatives (e.g., the target compound) show antimicrobial activity , likely due to enhanced interactions with bacterial enzymes .
- Indole-3-yl analogs (e.g., 2-(1H-indol-3-yl)-2-oxo-acetic acid amides) demonstrate antitumor activity , with IC₅₀ values <10 µM against colon cancer cells . The 3-position substitution may facilitate DNA intercalation or kinase inhibition.
Functional Group Impact: Oxoacetic acid vs. thioxothiazolidinone: The replacement of –COCOOH with a thiazolidinone ring (as in ) introduces sulfur, improving lipophilicity and antifungal potency (MIC: 2–16 µg/mL against Candida spp.) .
Biological Activity Correlation :
- Antimicrobial activity is maximized in compounds with electron-withdrawing substituents (e.g., –Br, –Cl on phenyl rings), as seen in derivatives like N-{4-Bromo-2-[{2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinyl}(oxo)acetyl]phenyl}acetamide (MIC: 8 µg/mL) .
- Antitumor activity correlates with bulky aromatic substitutions (e.g., 4-fluorobenzyl in 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(isoxazol-3-yl)-2-oxo-acetamide), which improve membrane permeability .
Table 2: Physicochemical Properties
Biological Activity
({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, also known by its IUPAC name, is a complex organic compound featuring an indole moiety. Indole derivatives are recognized for their significant biological activities, which include antimicrobial, antiviral, and anticancer properties. This article examines the biological activity of this specific compound, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₃N₃O₄
- CAS Number : 1081139-32-3
- InChI Key : CKKUBOASOJTEBY-UHFFFAOYSA-N
The indole structure is pivotal for its biological activity, as it allows for interactions with various biological targets.
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : Interaction with receptors that regulate cell signaling pathways.
- Cell Cycle Modulation : Potential effects on cell cycle progression in tumor cells.
Antitumor Activity
Research indicates that indole derivatives, including this compound, exhibit marked antitumor activity. A study highlighted that certain indole-based compounds showed effectiveness against human solid tumors such as colon and lung cancers. The cytotoxicity was evaluated using the MTT assay against various cancer cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma), showing significant inhibition of cell growth .
Antimicrobial Properties
Indole derivatives are also known for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi. For instance, studies have shown good antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar indole derivatives is beneficial:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Regulates plant growth and development |
| Tryptophan | Essential amino acid | Precursor to serotonin; affects mood regulation |
| Indomethacin | NSAID | Anti-inflammatory effects; used in pain management |
| This compound | Antitumor/Antimicrobial | Potential therapeutic effects against tumors and infections |
Case Studies
Several case studies have been conducted on indole derivatives:
- Antitumor Efficacy : A study evaluated the efficacy of indole-based compounds against colon cancer cell lines, revealing that compounds structurally similar to this compound exhibited significant cytotoxicity .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of various indole derivatives, finding that some exhibited stronger antibacterial effects than conventional antibiotics .
Q & A
Q. What are the recommended synthetic routes for ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, and how do reaction conditions influence yield?
The compound can be synthesized via a multi-step approach:
- Step 1 : React 1H-indole-2-carboxylic acid with ethyl chlorooxoacetate to form the indol-2-ylcarbonyl intermediate.
- Step 2 : Couple this intermediate with ethylenediamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) to introduce the aminoethyl moiety.
- Step 3 : Hydrolyze the ester group under acidic or basic conditions to yield the final oxoacetic acid derivative. Key factors affecting yield include solvent polarity (DMF or THF preferred), temperature (0–25°C for coupling steps), and stoichiometric ratios of reagents (1:1.2 for amine:carboxylic acid). Yield optimization often requires iterative purification via column chromatography .
Q. How can spectroscopic techniques (FT-IR, NMR) be used to confirm the structural integrity of this compound?
- FT-IR : Look for characteristic peaks:
- N-H stretching (indole NH) at 3400–3200 cm⁻¹.
- C=O stretches (oxoacetic acid and amide carbonyls) at 1720–1680 cm⁻¹.
- C-N vibrations (amide linkage) at 1250–1220 cm⁻¹.
- ¹H NMR : Key signals include:
- Indole aromatic protons (δ 7.1–7.8 ppm, multiplet).
- Amide NH protons (δ 8.2–8.5 ppm, broad singlet).
- Ethylenediamine CH₂ groups (δ 3.4–3.6 ppm, triplet).
Discrepancies in peak positions or splitting patterns may indicate incomplete coupling or hydrolysis .
Q. What are the common reactivity patterns of this compound in organic synthesis?
The oxoacetic acid moiety undergoes nucleophilic reactions (e.g., with amines or alcohols to form amides/esters), while the indole ring participates in electrophilic substitution (e.g., halogenation at the 3-position). The amide linkage is stable under mild conditions but hydrolyzes under strong acidic/basic conditions. Reductive amination of the ketone group is feasible using NaBH₃CN .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and vibrational frequencies. These correlate with experimental FT-IR/Raman data to validate tautomeric forms .
- AutoDock : Dock the compound into target proteins (e.g., indole-binding enzymes) using Lamarckian genetic algorithms. Adjust receptor flexibility parameters to account for side-chain movements in binding pockets .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
Challenges include:
- Disorder in the ethylenediamine chain or oxoacetic acid group.
- Twinning due to flexible moieties. Solutions :
- Use SHELXL for anisotropic refinement of non-H atoms.
- Apply TWIN/BASF commands to model twinned crystals.
- Validate hydrogen-bonding networks with SHELXPRO’s validation tools .
Q. How should researchers resolve contradictions in reported spectroscopic or crystallographic data for similar indole derivatives?
- Step 1 : Cross-validate experimental conditions (e.g., solvent effects in NMR, crystal mounting techniques).
- Step 2 : Perform quantum mechanical calculations (DFT) to predict spectral/crystallographic parameters and compare with literature.
- Step 3 : Re-examine synthetic protocols for potential byproducts or polymorphs. Contradictions often stem from overlooked tautomerism or solvate formation .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl chlorooxoacetate, DMF, 0°C | 85 | 92% |
| 2 | EDC/HOBt, THF, 25°C | 78 | 89% |
| 3 | NaOH (2M), MeOH/H₂O | 90 | 95% |
Table 2 : Computational vs. Experimental Vibrational Frequencies (cm⁻¹)
| Mode | DFT (B3LYP) | FT-IR Observed | Deviation |
|---|---|---|---|
| C=O (amide) | 1685 | 1692 | +7 |
| N-H (indole) | 3420 | 3405 | -15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
